molecular formula C23H27ClN2O4 B12505736 prop-2-en-1-yl 5-amino-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanoate hydrochloride

prop-2-en-1-yl 5-amino-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanoate hydrochloride

Cat. No.: B12505736
M. Wt: 430.9 g/mol
InChI Key: SYPSKTFTZYWGRS-UHFFFAOYSA-N
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Description

Prop-2-en-1-yl 5-amino-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanoate hydrochloride is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its stability and ease of removal under mild conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of prop-2-en-1-yl 5-amino-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanoate hydrochloride typically involves the protection of the amino group with the Fmoc group. This is followed by the esterification of the carboxyl group with prop-2-en-1-ol. The reaction conditions often include the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) .

Industrial Production Methods

In industrial settings, the production of this compound may involve automated peptide synthesizers that can handle multiple steps of the synthesis process. The use of high-throughput techniques and optimized reaction conditions ensures the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

Prop-2-en-1-yl 5-amino-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium azide (NaN3) for azide formation, isobutoxycarbonyl chloride (IBC-Cl) for mixed anhydride formation, and palladium catalysts for C-C bond formation .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the removal of the Fmoc group typically yields the free amine .

Scientific Research Applications

Prop-2-en-1-yl 5-amino-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanoate hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of prop-2-en-1-yl 5-amino-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanoate hydrochloride involves the protection of the amino group, which prevents unwanted side reactions during peptide synthesis. The Fmoc group is stable under basic conditions but can be removed under acidic conditions, allowing for the selective deprotection of the amino group .

Comparison with Similar Compounds

Properties

Molecular Formula

C23H27ClN2O4

Molecular Weight

430.9 g/mol

IUPAC Name

prop-2-enyl 5-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoate;hydrochloride

InChI

InChI=1S/C23H26N2O4.ClH/c1-2-14-28-22(26)21(12-7-13-24)25-23(27)29-15-20-18-10-5-3-8-16(18)17-9-4-6-11-19(17)20;/h2-6,8-11,20-21H,1,7,12-15,24H2,(H,25,27);1H

InChI Key

SYPSKTFTZYWGRS-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)C(CCCN)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl

Origin of Product

United States

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